![molecular formula C18H19N3O3S B2706473 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide CAS No. 872695-41-5](/img/structure/B2706473.png)
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide
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Description
Scientific Research Applications
Anticancer Research
The compound’s unique chemical structure makes it a promising candidate for anticancer drug development. Researchers have investigated its potential as a targeted therapy against specific cancer types. By inhibiting key cellular pathways or interacting with specific receptors, it may exhibit cytotoxic effects on cancer cells while sparing healthy ones .
Anti-Inflammatory Properties
Given its thioacetamide moiety, this compound may possess anti-inflammatory properties. Scientists have explored its effects on inflammatory pathways, including inhibition of pro-inflammatory cytokines and enzymes. Such research could lead to novel anti-inflammatory drugs .
Neuroprotective Applications
The benzodioxole and pyridazine rings suggest potential neuroprotective effects. Researchers have studied its ability to modulate neuronal function, protect against oxidative stress, and enhance synaptic plasticity. These findings could contribute to therapies for neurodegenerative diseases .
Cardiovascular Health
The cyclopentylacetamide group hints at cardiovascular applications. Investigations have focused on its impact on blood pressure regulation, vascular tone, and endothelial function. Understanding its mechanisms may lead to cardiovascular drugs with improved efficacy and safety profiles .
Chemical Biology and Enzyme Inhibition
Researchers have probed the compound’s interactions with enzymes and biological macromolecules. Its unique scaffold could serve as a starting point for designing enzyme inhibitors or modulators. Structural studies and computational analyses are essential for unraveling its precise binding modes .
Materials Science and Crystallography
The crystallographic analysis of related compounds provides insights into their solid-state structures. Researchers have determined crystal structures, including bond angles, distances, and packing arrangements. Such studies aid in understanding molecular interactions and guide material design .
properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-17(19-13-3-1-2-4-13)10-25-18-8-6-14(20-21-18)12-5-7-15-16(9-12)24-11-23-15/h5-9,13H,1-4,10-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPVUFFFKYIWAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide |
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